4-Acetylpyridine oxime
Overview
Description
4-Acetylpyridine oxime is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63918. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Oximes in general are known to interact with various enzymes and receptors in the body .
Mode of Action
Oximes are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Oximes are known to be involved in a variety of biochemical reactions, including the reactivation of enzymes inhibited by organophosphates .
Result of Action
Oximes are known to have various biological activities, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of oximes .
Biochemical Analysis
Biochemical Properties
4-Acetylpyridine oxime plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as a reactivator. This interaction is crucial in the context of organophosphate poisoning, where acetylcholinesterase is inhibited. The reactivation of this enzyme by this compound helps restore its normal function, thereby mitigating the toxic effects of organophosphates .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neural cells, it has been shown to influence cell signaling pathways by modulating the activity of acetylcholinesterase. This modulation can lead to changes in neurotransmitter levels, affecting neural communication and function. Additionally, this compound has been observed to impact gene expression and cellular metabolism, particularly in liver and kidney cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, facilitating the reactivation of the enzyme. This binding interaction is characterized by the formation of a covalent bond between the oxime group and the phosphorylated serine residue in the enzyme’s active site. This covalent bond formation leads to the cleavage of the phosphate group, thereby restoring the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, particularly in neural cells. These changes include alterations in cell signaling pathways and gene expression, which can have long-term implications for cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively reactivate acetylcholinesterase without causing significant adverse effects. At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the detoxification of organophosphates. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound within specific tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its biochemical effects. The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in the cytoplasm allows it to interact with various enzymes and proteins, influencing cellular function .
Properties
IUPAC Name |
(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJWWTXSMXGPMI-TWGQIWQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-99-6 | |
Record name | Ethanone, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-ACETYLPYRIDINE OXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-acetylpyridine oxime and how is it typically synthesized?
A1: this compound (APO) is an organic compound with the molecular formula C7H8N2O. Its structure consists of a pyridine ring substituted at the 4-position with an acetyl group, which further bears an oxime group.
Q2: What are the antimicrobial properties of this compound and how have these been investigated?
A: Research has demonstrated that this compound exhibits significant antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. [] This activity has been assessed through studies involving the incorporation of APO into terpolymers. Notably, terpolymers synthesized from APO, 4-hydroxyacetophenone/4-hydroxybenzaldehyde, and formaldehyde displayed potent inhibitory effects on the growth of various microorganisms. []
Q3: What is known about the thermal stability of this compound-based polymers?
A: The thermal stability of terpolymers incorporating this compound has been investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [] These studies provide insights into the degradation behavior of these polymers at different temperatures. The activation energy (Ea) values for thermal decomposition, determined using the isoconversional Flynn–Wall–Ozawa method, offer valuable information about the energy barrier that needs to be overcome for the degradation process to occur. [] This information is crucial for understanding the temperature range within which these polymers can be used effectively.
Q4: Are there any computational studies on this compound derivatives and their potential applications?
A: Yes, molecular docking studies have been conducted on this compound derivatives to explore their potential as acetylcholinesterase ligands. [] These computational studies provide insights into the binding interactions between these compounds and the enzyme, offering valuable information for the development of novel therapeutic agents.
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